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Compound of Interest

Compound Name:
2-(Dimethylamino)pyrimidine-5-

carbaldehyde

Cat. No.: B1298788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 2-(dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of

interest in medicinal chemistry. The guide details its molecular characteristics, provides a

putative synthesis protocol, and discusses its potential applications in drug discovery,

particularly as a scaffold for kinase inhibitors.

Core Molecular Data
2-(Dimethylamino)pyrimidine-5-carbaldehyde is a substituted pyrimidine with a molecular

weight of 151.17 g/mol .[1] Its chemical structure and key identifiers are summarized in the

table below.
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Property Value

Molecular Formula C₇H₉N₃O

Molecular Weight 151.17 g/mol [1]

CAS Number 55551-49-0[1]

Appearance Solid[1]

InChI
1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-

5H,1-2H3

SMILES O=C([H])C1=CN=C(N(C)C)N=C1

Spectroscopic and Physicochemical Properties
While comprehensive experimental spectra for 2-(dimethylamino)pyrimidine-5-carbaldehyde
are not readily available in public databases, the expected spectroscopic characteristics can be

inferred from analogous structures. The following tables summarize predicted data crucial for

the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde H 9.8 - 10.2 Singlet (s) N/A

Pyrimidine H (C4/C6) 8.5 - 8.8 Singlet (s) N/A

N(CH₃)₂ 3.1 - 3.4 Singlet (s) N/A

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 185 - 195

C2 (Pyrimidine) 160 - 165

C4/C6 (Pyrimidine) 155 - 160

C5 (Pyrimidine) 115 - 125

N(CH₃)₂ 35 - 40

Table 3: Predicted FT-IR Spectral Data

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C=O Stretch (Aldehyde) 1680 - 1710 Strong

C=N Stretch (Pyrimidine) 1550 - 1620 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-N Stretch 1300 - 1360 Medium

Table 4: Predicted Mass Spectrometry Data

Fragment Predicted m/z Notes

[M]+ 151.07 Molecular Ion

[M-H]+ 150.07 Loss of a hydrogen radical

[M-CO]+ 123.08 Loss of carbon monoxide

[M-N(CH₃)₂]+ 107.05
Loss of the dimethylamino

group

Experimental Protocols
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Synthesis of 2-(Dimethylamino)pyrimidine-5-
carbaldehyde
A plausible synthetic route to 2-(dimethylamino)pyrimidine-5-carbaldehyde involves a two-

step process starting from a suitable pyrimidine precursor. The following is a generalized

protocol based on established pyrimidine chemistry.

Step 1: Vilsmeier-Haack Formylation of a 2-(Dimethylamino)pyrimidine Precursor

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

heterocyclic compounds.

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a

magnetic stirrer, coole dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride

(POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30

minutes to form the Vilsmeier reagent.

Reaction: Dissolve the starting material, 2-(dimethylamino)pyrimidine, in an appropriate

solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the prepared Vilsmeier

reagent at 0°C.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice.

Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until a

precipitate forms.

Purification: Collect the solid product by filtration, wash with cold water, and dry under

vacuum. Further purification can be achieved by recrystallization from a suitable solvent like

ethanol or by column chromatography on silica gel.

Step 2: Characterization

The synthesized product should be characterized using standard analytical techniques to

confirm its identity and purity.
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NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or

as a mull.

Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the

compound using a suitable mass spectrometry technique (e.g., ESI-MS).

Melting Point: Measure the melting point of the purified solid.

Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs. The presence of a dimethylamino group at the 2-position and a reactive

carbaldehyde at the 5-position makes 2-(dimethylamino)pyrimidine-5-carbaldehyde a

valuable building block for the synthesis of compound libraries for drug screening.

Kinase Inhibitor Development
Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors

feature a heterocyclic core that mimics the adenine ring of ATP to bind to the enzyme's active

site. Pyrimidine derivatives are frequently used for this purpose. The aldehyde functionality of

2-(dimethylamino)pyrimidine-5-carbaldehyde can be readily transformed into various other

functional groups to explore the chemical space around the pyrimidine core and optimize

binding to a target kinase.

Below is a diagram illustrating a general workflow for the discovery of kinase inhibitors, where a

compound like 2-(dimethylamino)pyrimidine-5-carbaldehyde could serve as a starting point

for library synthesis.
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Figure 1. Kinase Inhibitor Discovery Workflow
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Caption: Kinase inhibitor discovery workflow.
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VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

[2][3][4][5][6] Many pyrimidine-based compounds have been developed as inhibitors of

VEGFR-2. 2-(Dimethylamino)pyrimidine-5-carbaldehyde can be used as a scaffold to

design novel VEGFR-2 inhibitors.

The following diagram illustrates the VEGFR-2 signaling pathway and indicates where a

pyrimidine-based inhibitor might act.
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Figure 2. VEGFR-2 Signaling Pathway
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Caption: VEGFR-2 signaling pathway and inhibition.
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Conclusion
2-(Dimethylamino)pyrimidine-5-carbaldehyde is a versatile chemical intermediate with

significant potential in the field of drug discovery. Its structural features make it an attractive

starting point for the synthesis of novel bioactive molecules, particularly kinase inhibitors. While

detailed experimental data for this specific compound is limited in the public domain, this guide

provides a solid foundation for its synthesis, characterization, and application in medicinal

chemistry research based on established principles and data from closely related analogues.

Further research into the biological activities of derivatives of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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